molecular formula C9H9ClO2 B11908466 5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole CAS No. 408326-82-9

5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole

Cat. No.: B11908466
CAS No.: 408326-82-9
M. Wt: 184.62 g/mol
InChI Key: YJUBBXQABKGXAP-UHFFFAOYSA-N
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Description

5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole is a halogenated benzodioxole derivative characterized by a chloro substituent at the 5-position and two methyl groups at the 2-position of the dioxole ring. The chloro and dimethyl groups influence its electronic and steric properties, affecting reactivity and applications compared to related compounds .

Properties

CAS No.

408326-82-9

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

5-chloro-2,2-dimethyl-1,3-benzodioxole

InChI

InChI=1S/C9H9ClO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,1-2H3

InChI Key

YJUBBXQABKGXAP-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole typically involves the chlorination of 2,2-dimethylbenzo[d][1,3]dioxole. One common method is the electrophilic aromatic substitution reaction, where chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) is used under controlled conditions to introduce the chlorine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 5-position undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-donating dioxole ring, which polarizes the C-Cl bond.

Key Reactions:

  • Amination: Reaction with primary amines (e.g., methylamine) in dimethyl sulfoxide (DMSO) at 80°C yields 5-amino-2,2-dimethylbenzo[d] dioxole. Typical reaction times range from 12–24 hours with yields of 65–78% .

  • Methoxy Dechlorination: Treatment with sodium methoxide in methanol at reflux replaces chlorine with a methoxy group, forming 5-methoxy-2,2-dimethylbenzo[d] dioxole (yield: 82%) .

Mechanism:
The substitution proceeds via an SNAr (nucleophilic aromatic substitution) pathway, where the dioxole ring activates the aromatic system, stabilizing the negatively charged transition state after chloride departure .

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging the chloro group as a directing and leaving group.

Table 1: Palladium-Catalyzed Coupling Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acid, THF, 70°C5-Aryl-2,2-dimethylbenzo[d] dioxole70–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, toluene, 100°C5-Amino-2,2-dimethylbenzo[d] dioxole60–75%

Notable Example:
Suzuki coupling with phenylboronic acid produces 5-phenyl-2,2-dimethylbenzo[d] dioxole, a precursor for bioactive molecules .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution, primarily at the 4- and 6-positions.

Observed Reactions:

  • Nitration: Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position (yield: 58%).

  • Sulfonation: Fuming H₂SO₄ at 120°C yields the 6-sulfo derivative (yield: 45%).

Regioselectivity:
The methyl groups on the dioxole ring sterically hinder substitution at adjacent positions, favoring meta-directing effects.

Oxidation:

  • Side-Chain Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the methyl groups to carboxylic acids, though this is less common due to steric protection by the dioxole ring .

Reduction:

  • C-Cl Bond Reduction: Catalytic hydrogenation (H₂, Pd/C, EtOH) removes the chlorine atom, yielding 2,2-dimethylbenzo[d] dioxole (yield: 90%) .

Ring-Opening Reactions

Under strong acidic or basic conditions, the dioxole ring undergoes cleavage:

  • Acidic Hydrolysis: HCl (6M) at reflux opens the ring to form 4-chloro-3,5-dihydroxy-2,2-dimethylpentanone (yield: 68%).

  • Base-Induced Ring Opening: NaOH (10%) at 100°C generates a diol intermediate, which can be further functionalized .

Stability and Handling Considerations

  • Thermal Stability: Decomposes above 250°C, releasing toxic fumes (HCl, CO) .

  • Storage: Stable under inert gas at 4°C; incompatible with strong oxidizers .

Scientific Research Applications

Synthetic Applications

5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole serves as a crucial intermediate in organic synthesis. Its applications include:

  • Building Block for Complex Molecules : It is utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Reactivity Studies : The presence of chlorine enhances its reactivity compared to similar compounds, making it a valuable candidate for diverse chemical transformations.

Biological Applications

Research into the biological activity of this compound indicates potential therapeutic uses:

  • Pharmaceutical Development : The compound is being investigated for its potential as a lead compound in drug development, particularly for conditions such as cancer and neurological disorders.
  • Mechanism of Action : Its interactions with biological targets are under study to understand how it may modulate enzyme activity or receptor interactions, which could lead to the development of novel therapeutic agents .

Case Study 1: Antitumor Activity

A recent study explored the antitumor activity of derivatives related to this compound. The findings suggest that modifications at specific positions can lead to enhanced efficacy against cancer cell lines. This underscores the importance of structural variations in developing effective therapeutic agents .

Case Study 2: Synthesis Optimization

Another study focused on optimizing synthetic pathways for producing this compound. Researchers demonstrated that specific reaction conditions could significantly improve yield and purity. This research is critical for scaling up production for industrial applications .

Mechanism of Action

The mechanism of action of 5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and functional differences between 5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole and its analogs:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound 5-Cl, 2,2-(CH₃)₂ C₉H₉ClO₂ Potential intermediate; steric hindrance from dimethyl groups
5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole 5-Br, 2,2-(CH₃)₂ C₉H₉BrO₂ Higher reactivity in nucleophilic substitutions due to weaker C-Br bond
5-Chloro-2,2-difluorobenzo[d][1,3]dioxole 5-Cl, 2,2-F₂ C₇H₃ClF₂O₂ Enhanced electron-withdrawing effects from F; altered regioselectivity in reactions
4-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxole 4-isopropyl, 2,2-(CH₃)₂ C₁₂H₁₆O₂ Increased lipophilicity; potential for bioactivity studies
5-Phenylbenzo[d][1,3]dioxole 5-Ph C₁₂H₁₀O₂ Enhanced aromaticity; applications in materials science
5-(Chloromethyl)benzo[d][1,3]dioxole 5-CH₂Cl C₈H₇ClO₂ Versatile electrophile for alkylation reactions; pharmaceutical intermediate

Physical Properties

  • Lipophilicity :

    • Alkyl substituents (e.g., isopropyl in 4-Isopropyl-2,2-dimethyl-) increase lipophilicity, improving membrane permeability in bioactive molecules .
    • Chloro and bromo substituents enhance polarity, affecting solubility in organic solvents .
  • Thermal Stability :

    • Dimethyl groups at the 2-position contribute to thermal stability, making the compound suitable for high-temperature reactions .

Biological Activity

5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article compiles data from various studies to present a comprehensive overview of its biological properties, including antimicrobial and anticancer effects.

Chemical Structure and Properties

This compound features a chlorine substituent at the 5-position and two methyl groups at the 2-position of the benzo[d][1,3]dioxole framework. This structural configuration is believed to influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has shown efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.5 µg/mL
Escherichia coli125 µg/mL
Pseudomonas aeruginosa62.5 µg/mL
Candida albicans15.6 µg/mL

The compound's ability to inhibit the growth of these pathogens suggests potential applications in developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against various cancer cell lines with promising results.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)26 µM
HeLa (Cervical Cancer)35 µM
A549 (Lung Cancer)40 µM

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cell lines .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially modulating enzyme activities and cellular signaling pathways. The aldehyde group in the structure may facilitate covalent bonding with nucleophilic sites in biomolecules, influencing various biological processes .

Case Studies

Case Study: Antidiabetic Potential
Recent investigations into benzodioxole derivatives have highlighted their potential as antidiabetic agents. In vivo studies using streptozotocin-induced diabetic mice demonstrated that certain derivatives of benzodioxoles could significantly lower blood glucose levels while exhibiting low toxicity to normal cells .

Case Study: Antifungal Activity
Another study assessed the antifungal activity of related compounds against Candida species. The results indicated that derivatives similar to this compound showed significant antifungal effects with MIC values comparable to established antifungal agents .

Q & A

Basic: What are the recommended synthetic routes for 5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole?

Methodological Answer:
The compound can be synthesized via electrophilic aromatic substitution or cyclocondensation reactions. For example:

  • Chlorination of 2,2-dimethylbenzo[d][1,3]dioxole using chlorinating agents (e.g., Cl2 or SO2Cl2) under controlled conditions to achieve regioselectivity at the 5-position.
  • Microwave-assisted synthesis (as seen in analogous benzodioxole derivatives) to enhance reaction efficiency and reduce side products .
    Key Considerations: Monitor reaction progress via TLC or HPLC. Optimize temperature and stoichiometry to avoid over-chlorination.

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., methyl groups at 2,2-positions and chloro at 5-position). Compare with PubChem data for analogous structures .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M–Cl]<sup>+</sup> fragments). Reference NIST spectral libraries for validation .
  • Elemental Analysis : Ensure C, H, O, and Cl percentages align with theoretical values.

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers. Use software like Gaussian or MOE .
  • Molecular Dynamics Simulations : Study solvent effects on reaction pathways (e.g., polar aprotic solvents enhancing nucleophilic attack).
    Data Interpretation : Compare computed activation energies with experimental kinetic data to validate models.

Advanced: How can researchers resolve contradictions in reported spectroscopic data for chlorinated benzodioxoles?

Methodological Answer:

  • Cross-Validate Sources : Compare NMR shifts with structurally similar compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid) from PubChem or ChemIDplus .
  • Replicate Experiments : Reproduce spectral measurements under standardized conditions (e.g., solvent, concentration).
  • Collaborative Analysis : Use platforms like the RCSB Protein Data Bank for crystallographic data (if available) to resolve ambiguities .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation.
  • Storage : Keep in airtight containers away from heat sources (per P210 guidelines) .
  • Emergency Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and consult safety data sheets (SDS) for disposal protocols .

Advanced: What strategies optimize the regioselectivity of functionalizing this compound?

Methodological Answer:

  • Directing Groups : Introduce temporary substituents (e.g., sulfonic acid) to steer electrophiles to desired positions.
  • Catalysis : Use Lewis acids (e.g., AlCl3) to stabilize transition states in Friedel-Crafts alkylation.
  • Solvent Screening : Test polar vs. non-polar solvents to modulate reaction pathways.

Basic: What are the applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Pharmacophore Development : Its benzodioxole core serves as a scaffold for designing CNS-targeting drugs.
  • Antimicrobial Studies : Analogous chlorinated dioxoles show activity against bacterial/fungal strains .
    Experimental Design : Screen derivatives in vitro using MIC assays against standard pathogens (e.g., S. aureus, C. albicans).

Advanced: How does steric hindrance from the 2,2-dimethyl groups influence reaction kinetics?

Methodological Answer:

  • Kinetic Studies : Perform competitive reactions with/without methyl groups to measure rate differences.
  • X-ray Crystallography : Resolve crystal structures to quantify steric parameters (e.g., Tolman cone angles).
    Case Example : Methyl groups reduce accessibility for bulky nucleophiles, favoring smaller reactants.

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